molecular formula C8H6ClN5O2 B8475089 2,4-Diamino-5-chloro-6-nitroquinazoline CAS No. 27023-81-0

2,4-Diamino-5-chloro-6-nitroquinazoline

Katalognummer: B8475089
CAS-Nummer: 27023-81-0
Molekulargewicht: 239.62 g/mol
InChI-Schlüssel: XCBMRNHSLMDGRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-5-chloro-6-nitroquinazoline (CAS 27023-81-0) is a synthetic quinazoline derivative supplied as a white to off-white solid for research applications. This compound is part of a class of substituted quinazolines known for their diverse biological activities and significance in medicinal chemistry research . Quinazoline cores, like the one in this compound, are frequently investigated as targeted chemotherapeutic agents and represent a key scaffold in the development of novel tyrosine kinase inhibitors . Preliminary biological studies on closely related 5-chloro-6-substituted quinazoline derivatives have demonstrated promising research value. These analogs have shown potent suppressive therapeutic effects against Plasmodium berghei in murine models , with several compounds achieving 100% suppression when administered orally . Furthermore, in vitro evaluations against L1210 leukemia cells and B16 melanoma cells have exhibited potent inhibitory activity, with some derivatives showing greater activity than standard comparators like Methotrexate . These findings highlight the potential of this chemical class in oncology and infectious disease research. The product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

CAS-Nummer

27023-81-0

Molekularformel

C8H6ClN5O2

Molekulargewicht

239.62 g/mol

IUPAC-Name

5-chloro-6-nitroquinazoline-2,4-diamine

InChI

InChI=1S/C8H6ClN5O2/c9-6-4(14(15)16)2-1-3-5(6)7(10)13-8(11)12-3/h1-2H,(H4,10,11,12,13)

InChI-Schlüssel

XCBMRNHSLMDGRI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Molecular Weight: The nitro derivative has a higher molecular weight (252.62 g/mol) than non-nitro analogs, which may affect solubility and pharmacokinetics.

Anticancer and Antimicrobial Profiles

Evidence from structurally related compounds reveals the following trends:

  • 5-Chloro-6-(substituted benzylamino)quinazolines: These derivatives demonstrated 100% suppression of Plasmodium berghei parasites in mice at 20 mg/kg and potent inhibition of L1210 leukemia and B16 melanoma cells .
  • 5-Fluoro-2,4-diaminoquinazolines: Exhibited comparable anticancer activity to methotrexate (MTX) but with reduced toxicity due to fluorine’s metabolic stability .
  • This compound: While direct data are unavailable, the nitro group’s electrophilicity may enhance DNA alkylation or enzyme inhibition, akin to nitrofuran antibiotics .

Antifolate Activity

Quinazolines often act as dihydrofolate reductase (DHFR) inhibitors.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Diamino-5-chloro-6-nitroquinazoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves sequential nitration and amination of a quinazoline precursor. For example:

Chlorination/Nitration : React 2-amino-4-chlorobenzoic acid with fuming nitric acid in sulfuric acid at 0–30°C to introduce nitro groups, followed by reflux with formamide to cyclize into the quinazoline core .

Amination : Treat intermediates with ammonia or alkylamines under controlled pH and temperature to introduce amino groups.

  • Optimization :
  • Use stoichiometric excess of reagents (e.g., formamide) to drive cyclization .
  • Monitor reaction progress via TLC (e.g., DCM/methanol eluent) and purify via recrystallization or column chromatography .
  • Control temperature during nitration to avoid over-oxidation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Refine crystal structures using SHELXL, leveraging features like restraints for disordered atoms and hydrogen-bonding networks .
  • NMR/IR Spectroscopy :
  • ¹H/¹³C-NMR : Assign peaks using acetone-d6 or DMSO-d6 solvents; observe characteristic shifts for amino (δ ~11.8 ppm) and nitro groups (δ ~8.1 ppm) .
  • FT-IR : Identify functional groups via C=O (1714 cm⁻¹), C=N (1693 cm⁻¹), and NO₂ (1336 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular weight using ESI+ (e.g., [M+H]+ peaks at m/z 225.9 for nitro intermediates) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzymatic Inhibition Assays : Use fluorescence-based or colorimetric methods to test inhibition of target enzymes (e.g., kinases or reductases) at varying compound concentrations (1–100 µM) .
  • Cell-Based Studies :
  • Perform cytotoxicity assays (e.g., MTT) on cancer cell lines (IC₅₀ determination).
  • Optimize DMSO concentration (<0.1%) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Assay Validation : Replicate experiments under identical conditions (pH, temperature, cell line passage number) .
  • Purity Analysis : Verify compound purity (>96%) via HPLC and compare batch-specific impurities .
  • Statistical Analysis : Apply ANOVA or regression models to identify outliers and contextualize variability .

Q. What strategies enable regioselective functionalization of the quinazoline core for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Directing Groups : Use chloro or nitro substituents to guide electrophilic substitution at specific positions (e.g., C-5 or C-6) .
  • Protection/Deprotection : Temporarily block amino groups with Boc or Fmoc during nitration/chlorination steps .
  • DFT Calculations : Predict reactive sites using computational models (e.g., Fukui indices) to plan synthetic routes .

Q. What computational approaches are recommended for studying the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Validate with MD simulations (50–100 ns trajectories) .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to predict derivative efficacy .

Q. How can solubility limitations of this compound be addressed in pharmacokinetic studies?

  • Methodological Answer :
  • Co-Solvents : Use DMSO-water or PEG-400 mixtures (<10% v/v) to enhance solubility without inducing toxicity .
  • Prodrug Design : Synthesize phosphate or ester derivatives to improve aqueous solubility .

Q. What safety protocols are critical when scaling up synthesis of nitro-substituted quinazolines?

  • Methodological Answer :
  • Reactor Design : Employ continuous flow systems to minimize heat buildup during exothermic nitration .
  • Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄) with NaOH before disposal .
  • Personal Protective Equipment (PPE) : Use blast shields, fume hoods, and flame-resistant gloves when handling fuming nitric acid .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.